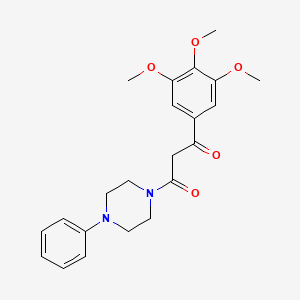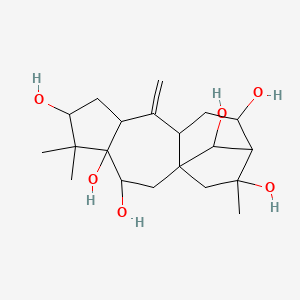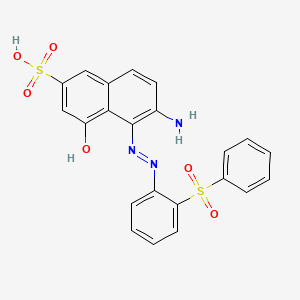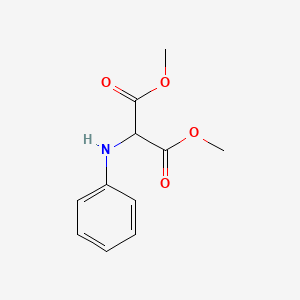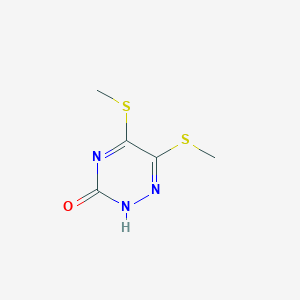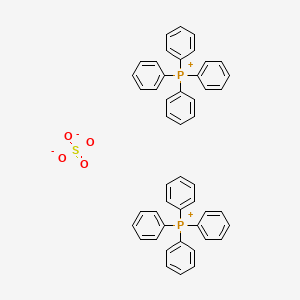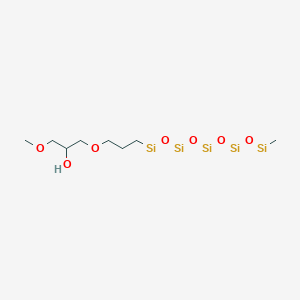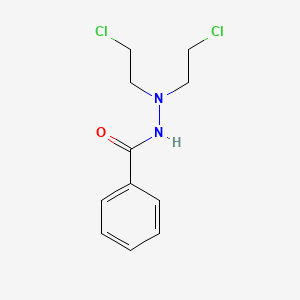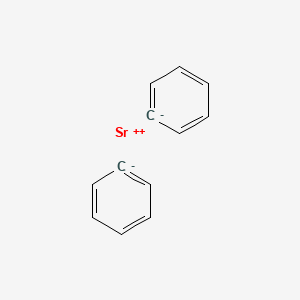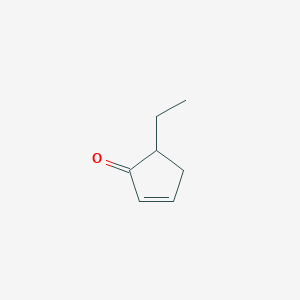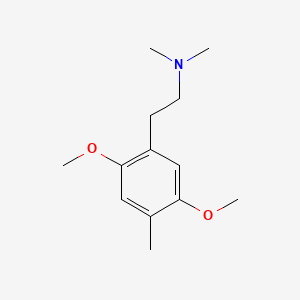
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is a synthetic compound belonging to the phenethylamine class. These compounds are known for their stimulant activities on the central nervous system due to their structural similarity to monoamines. Phenethylamines have been widely studied for their psychoactive properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- typically involves the alkylation of 2,5-dimethoxyphenethylamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted phenethylamines, which can be further modified for specific applications .
Scientific Research Applications
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its psychoactive properties and potential as a treatment for neurological disorders.
Industry: Utilized in the production of designer drugs and other synthetic compounds
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects. The molecular targets include various G-protein coupled receptors and ion channels, which modulate neuronal activity and signal transduction pathways .
Comparison with Similar Compounds
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is similar to other substituted phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor affinity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Exhibits similar psychoactive properties but with different potency and duration of action
The uniqueness of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- lies in its specific substitution pattern, which influences its pharmacological profile and receptor interactions, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
24286-42-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-methylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H21NO2/c1-10-8-13(16-5)11(6-7-14(2)3)9-12(10)15-4/h8-9H,6-7H2,1-5H3 |
InChI Key |
VSOYVYVZVYSOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



